molecular formula C19H17N5O3 B6121207 3-(2-ethyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)propanoic acid

3-(2-ethyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)propanoic acid

Cat. No.: B6121207
M. Wt: 363.4 g/mol
InChI Key: YNOUSEZAOCSPNR-UHFFFAOYSA-N
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Description

3-(2-ethyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)propanoic acid is a useful research compound. Its molecular formula is C19H17N5O3 and its molecular weight is 363.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 363.13313942 g/mol and the complexity rating of the compound is 606. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Chemical Reactions Analysis

  • Oxidation: : This compound can undergo oxidation reactions, where common oxidizing agents like potassium permanganate or chromic acid may be employed. The major products of such reactions often include ketones or carboxylic acids, depending on the specific conditions and the extent of oxidation.

  • Reduction: : Reduction reactions can be performed using agents like lithium aluminium hydride or sodium borohydride. These reactions can lead to the formation of alcohols or amines.

  • Substitution: : This compound can participate in nucleophilic or electrophilic substitution reactions. Common reagents for such reactions include halogens, sulfonates, and other functional groups that can be selectively replaced.

  • Addition: : The compound may also undergo addition reactions, especially at the double bonds or aromatic rings, leading to diverse products based on the reagents and catalysts used.

Scientific Research Applications

  • Chemistry: : In synthetic chemistry, this compound serves as a building block for more complex molecules and materials.

  • Biology: : It shows promise in biological research due to its potential as a ligand in biochemical assays.

  • Medicine: : The structure suggests potential pharmaceutical applications, possibly acting as a scaffold for drug development.

  • Industry: : The compound could be utilized in the production of advanced materials or as a specialty chemical in various industrial processes.

Mechanism of Action: The effects of 3-(2-ethyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)propanoic acid are mediated through its interactions at the molecular level. It might target specific enzymes, receptors, or pathways, influencing biochemical processes. These interactions can result in either activation or inhibition of the target, leading to the observed effects, which could be exploited for therapeutic purposes.

Comparison with Similar Compounds

  • Similar Compounds: : Other compounds with pyrazolo-pyrido-triazin structures include derivatives like pyrazolopyridines and triazolopyridines.

  • Uniqueness: : What sets this compound apart is its specific ethyl and phenyl substituents, along with the propanoic acid moiety, which confer unique chemical properties and potential biological activities.

This compound's blend of structural complexity and potential functionalities makes it a fascinating subject for ongoing research and development in diverse scientific fields.

Properties

IUPAC Name

3-(4-ethyl-10-oxo-5-phenyl-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O3/c1-2-13-16(12-6-4-3-5-7-12)18-21-20-17-14(24(18)22-13)8-10-23(19(17)27)11-9-15(25)26/h3-8,10H,2,9,11H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNOUSEZAOCSPNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C3=C(C(=O)N(C=C3)CCC(=O)O)N=NC2=C1C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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